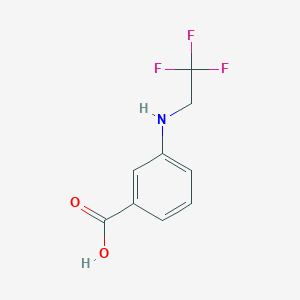

3-(2,2,2-Trifluoroethylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)5-13-7-3-1-2-6(4-7)8(14)15/h1-4,13H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHJPZDKCNGWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,2,2 Trifluoroethylamino Benzoic Acid

Classical and Contemporary Approaches to the Benzoic Acid Core Functionalization

The foundational step in synthesizing the target molecule is the formation of the 3-aminobenzoic acid scaffold. This involves establishing the carboxylic acid group and ensuring the correct placement of the amino group.

Carboxylic Acid Group Formation and Derivatization

The carboxylic acid moiety is a primary functional group that directs the regiochemistry of subsequent electrophilic aromatic substitution reactions. Its formation on an aromatic ring can be achieved through various classical methods. One common laboratory-scale approach is the oxidation of an alkyl group, such as a methyl group in toluene, using strong oxidizing agents like potassium permanganate or chromic acid.

Alternatively, the carboxylation of an organometallic intermediate, such as a Grignard reagent or an organolithium species derived from a halogenated benzene (B151609), with carbon dioxide is a widely used strategy. For the synthesis of benzoic acid derivatives, derivatization of the carboxylic acid group is also a key strategy. For instance, the acid can be converted to an ester or an acid chloride to facilitate or protect it during subsequent reaction steps. For example, 2-(2,2,2-trifluoroethoxy)benzoic acid can be prepared from its corresponding ethyl ester by hydrolysis with sodium hydroxide mdpi.com. The resulting acid can then be converted to an acid chloride using thionyl chloride, which is a more reactive intermediate for amide bond formation mdpi.com.

Regioselective Introduction of the Amino Substituent at the Meta Position

The introduction of the amino group at the meta-position relative to the carboxylic acid is a critical step. The carboxylic acid group is a meta-directing deactivator in electrophilic aromatic substitution. This property is exploited to install a substituent at the C-3 position.

A standard and reliable method for synthesizing 3-aminobenzoic acid, a key precursor, is through the nitration of benzoic acid study.com. The reaction of benzoic acid with a mixture of nitric acid and sulfuric acid leads to the formation of 3-nitrobenzoic acid. The nitro group is then reduced to an amino group. This reduction can be accomplished using various reagents, such as tin or iron in the presence of hydrochloric acid, or through catalytic hydrogenation wikipedia.org.

An alternative "one-pot" green chemistry approach has been developed for the production of 3-aminobenzoic acid from 3-nitrobenzaldehyde in subcritical water. This process, promoted by a carbonaceous bio-based material, involves the simultaneous reduction of the nitro group and oxidation of the aldehyde group, achieving a 59% yield under optimized conditions mdpi.com.

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

| Benzoic Acid | HNO₃, H₂SO₄; then Sn/HCl | 3-Nitrobenzoic Acid | 3-Aminobenzoic Acid | study.com |

| 3-Nitrobenzaldehyde | NORIT GAC 12-40, Subcritical Water | Not Isolated | 3-Aminobenzoic Acid | mdpi.com |

Strategies for Incorporating the 2,2,2-Trifluoroethyl Moiety

Once the 3-aminobenzoic acid core is established, the next phase is the introduction of the 2,2,2-trifluoroethyl group onto the amino nitrogen. This can be achieved by forming the C-N bond directly or by using a precursor that already contains the trifluoroethylamino linkage.

Trifluoroethylation Reactions via Nitrogen Nucleophiles

Direct N-trifluoroethylation of the amino group on 3-aminobenzoic acid (or its ester derivative to prevent interference from the acidic proton) is a primary strategy. This involves the reaction of the aniline derivative, which acts as a nitrogen nucleophile, with a reagent that provides the trifluoroethyl electrophile.

Several methods have been developed for the N-trifluoroethylation of anilines:

Using 2,2,2-Trifluoroethylamine (B1214592) Hydrochloride: An iron porphyrin-catalyzed, one-pot reaction has been developed that utilizes 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. This method proceeds through a cascade of diazotization followed by N-trifluoroethylation and is compatible with a range of primary and secondary anilines rsc.orgresearchgate.net.

Using 2,2,2-Trifluorodiazoethane (CF₃CHN₂): A silver(I)-catalyzed N-H insertion reaction with 2,2,2-trifluorodiazoethane provides a straightforward route to N-trifluoroethylated anilines nih.gov.

Using Trifluoroacetic Acid: A metal-free tandem reduction and N-trifluoroethylation of certain nitrogen-containing heterocycles has been demonstrated using trifluoroacetic acid as an inexpensive fluorinating source, suggesting its potential applicability to other amine substrates researchgate.net.

| Trifluoroethylating Agent | Catalyst/Promoter | Reaction Type | Reference |

| 2,2,2-Trifluoroethylamine HCl | Iron(III) Porphyrin | Cascade Diazotization/N-H Insertion | rsc.org |

| 2,2,2-Trifluorodiazoethane | Silver(I) Salt | N-H Insertion | nih.gov |

| Trifluoroacetic Acid | Me₃N–BH₃ | Reductive Amination | researchgate.net |

Precursor Synthesis for the Trifluoroethylamino Linkage

An alternative to direct trifluoroethylation is to construct the trifluoroethylamino linkage on a different precursor molecule, which is then elaborated to form the final benzoic acid product. A common approach involves the nucleophilic substitution of an aryl halide with 2,2,2-trifluoroethylamine rsc.org.

For instance, a synthetic route could begin with a di-halogenated benzene derivative. One halogen could be converted to the carboxylic acid (or a precursor) while the other is substituted by 2,2,2-trifluoroethylamine, typically through a metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination. The regioselectivity of these steps would be crucial for obtaining the desired meta-substitution pattern.

Multi-Component and Tandem Reaction Sequences for Integrated Synthesis

To enhance synthetic efficiency, multi-component reactions (MCRs) and tandem or cascade reactions offer a powerful approach to construct complex molecules like 3-(2,2,2-Trifluoroethylamino)benzoic acid in fewer steps. MCRs combine three or more reactants in a single operation to form a product that contains portions of all reactants nih.govnih.gov.

While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs could be applied. For example, a hypothetical Strecker-type reaction, which is a three-component reaction to synthesize α-amino acids, could be conceptually adapted nih.gov. A tandem approach could involve a reaction sequence where the product of an initial reaction becomes the substrate for a subsequent transformation in the same pot. An example is the tandem reduction and N-trifluoroethylation of quinolines, which integrates two distinct transformations into a single, efficient process researchgate.net. The development of such an integrated sequence for the target molecule would likely involve the reaction of a suitably functionalized benzoic acid derivative, an amine source, and a trifluoroethylating agent in a one-pot procedure, potentially under catalytic conditions.

Sustainable and Green Chemistry Considerations in Synthesis Development

The development of synthetic methodologies for this compound is increasingly guided by the principles of green and sustainable chemistry. These principles aim to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. wjpmr.combeilstein-journals.org The focus is on designing synthetic routes that are not only efficient but also environmentally benign. wjpmr.com

Catalytic Approaches and Reagent Design

Catalysis plays a pivotal role in the green synthesis of complex organic molecules. beilstein-journals.org The use of catalysts is preferred as they can replace stoichiometric reagents, leading to a reduction in waste. beilstein-journals.org In the context of synthesizing N-trifluoroethylated amines, several catalytic approaches have been explored.

One notable development is the iron porphyrin-catalyzed N-trifluoroethylation of anilines. nih.govrsc.org This method utilizes 2,2,2-trifluoroethylamine hydrochloride as the fluorine source in a one-pot reaction. nih.govrsc.org The reaction proceeds through a cascade of diazotization and N-trifluoroethylation, offering a pathway to a variety of N-trifluoroethylated anilines. nih.govrsc.org A significant advantage of this approach is its compatibility with aqueous solutions and operation under an air atmosphere, which enhances its green credentials. nih.gov

Another innovative and sustainable approach is the catalyst-free reductive trifluoroethylation of amines. researchgate.net This method uses the inexpensive and stable trifluoroacetic acid as the source of the trifluoroethyl group. researchgate.net The reaction demonstrates remarkable tolerance to various functional groups and can be performed in conventional glassware without the stringent exclusion of moisture or oxygen. researchgate.net Such catalyst-free systems simplify the reaction setup and purification processes, contributing to a more sustainable synthetic protocol. researchgate.net

The design of reagents is also a key aspect of green chemistry. The use of 2,2,2-trifluoroethylamine hydrochloride or trifluoroacetic acid as the trifluoroethyl source is advantageous as these are readily available and stable compounds. nih.govresearchgate.net The development of methods that utilize such accessible reagents is a significant step towards more sustainable chemical production. researchgate.net

| Approach | Catalyst/Reagent | Key Features | Sustainability Advantages |

|---|---|---|---|

| Iron Porphyrin-Catalyzed N-Trifluoroethylation | Iron Porphyrin Catalyst, 2,2,2-Trifluoroethylamine Hydrochloride | One-pot reaction, cascade process, good substrate scope. nih.govrsc.org | Operates in aqueous solution under air, catalytic in nature. nih.gov |

| Catalyst-Free Reductive Trifluoroethylation | Trifluoroacetic Acid, PhSiH3 | Catalyst-free, high functional group tolerance, uses stable fluorine source. researchgate.net | Avoids catalyst, robust reaction conditions, inexpensive fluorine source. researchgate.net |

Solvent Selection and Reaction Efficiency

Solvent selection is a critical factor in green chemistry, as solvents often constitute a significant portion of the waste generated in a chemical process. The ideal green solvent is non-toxic, derived from renewable resources, and easily recyclable. In the synthesis of fluorinated benzoic acids, a variety of conventional solvents have been employed, including esters, aromatic hydrocarbons, halogenated hydrocarbons, and ethers. google.com However, the trend is moving towards more environmentally friendly options.

The iron porphyrin-catalyzed N-trifluoroethylation is noteworthy for its use of water as a solvent, which is a significant advancement in green synthesis. nih.gov Water is a non-toxic, non-flammable, and abundant solvent, making it an excellent choice for sustainable chemical processes.

Reaction efficiency is another cornerstone of green chemistry, often evaluated through metrics like atom economy and yield. The goal is to design reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. wjpmr.com The catalyst-free trifluoroethylation reaction, for instance, provides a direct route to the desired products with good yields, which is indicative of high reaction efficiency. researchgate.net

| Parameter | Conventional Approach | Green Chemistry Approach | Example |

|---|---|---|---|

| Solvent | Halogenated hydrocarbons, aromatic hydrocarbons. google.com | Water, renewable solvents, or solvent-free conditions. wjpmr.com | Iron porphyrin-catalyzed reaction in water. nih.gov |

| Reaction Temperature | Wide range, often elevated. google.com | Room temperature or mild heating to reduce energy consumption. | Catalyst-free trifluoroethylation at 70 °C. researchgate.net |

| Reaction Time | Can be lengthy, from hours to a full day. google.com | Optimized for shorter duration to improve throughput and energy efficiency. | Iron porphyrin-catalyzed reaction completes within a few hours. nih.gov |

Chemical Reactivity and Transformation Pathways of 3 2,2,2 Trifluoroethylamino Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for reactions, enabling the formation of various derivatives and conjugates.

The carboxylic acid functionality of 3-(2,2,2-trifluoroethylamino)benzoic acid can readily undergo esterification and amidation reactions to form a variety of conjugates. These reactions are fundamental in synthetic organic chemistry for creating new molecular entities with tailored properties.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted into its corresponding ester. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product. researchgate.net Microwave-assisted esterification has also been shown to be an efficient method for substituted benzoic acids. researchgate.net The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby modifying the lipophilicity and other physicochemical properties of the resulting ester.

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine in the presence of a coupling agent. Common coupling agents activate the carboxylic acid, facilitating nucleophilic attack by the amine. This method is widely used in peptide synthesis and for the creation of bioactive amide derivatives. researchgate.net Direct C-H amidation of benzoic acids has also been developed, offering an alternative route to amide-containing compounds. ibs.re.kr

A variety of catalysts can be employed to facilitate these reactions, including mineral acids, Lewis acids, and enzymes. rug.nlnih.gov The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and purity of the desired conjugate. researchgate.netresearchgate.net

| Reaction Type | Reactant | Catalyst/Conditions | Product |

|---|---|---|---|

| Esterification | Ethanol | H2SO4 (catalytic), heat | Ethyl 3-(2,2,2-trifluoroethylamino)benzoate |

| Amidation | Ammonia | Coupling agent (e.g., DCC) | 3-(2,2,2-Trifluoroethylamino)benzamide |

| Esterification | Methanol | Microwave, H2SO4 | Methyl 3-(2,2,2-trifluoroethylamino)benzoate |

| Amidation | Aniline | Coupling agent (e.g., HATU) | N-Phenyl-3-(2,2,2-trifluoroethylamino)benzamide |

Decarboxylation, the removal of the carboxyl group, from benzoic acid derivatives can be a challenging transformation. However, under specific conditions, this compound can undergo decarboxylation to yield 2,2,2-trifluoro-N-phenyl-ethylamine. This reaction typically requires high temperatures or the use of specialized catalysts. nih.govnih.gov

Recent advancements have led to the development of milder decarboxylation methods. For instance, palladium-catalyzed intramolecular direct arylation of benzoic acids can proceed through a tandem decarboxylation/C-H activation process. nih.gov Radical-induced decarboxylation offers another pathway, often utilizing oxidizing agents to facilitate the removal of the carboxyl group as carbon dioxide. rsc.orgelsevierpure.com The stability of the resulting carbanion or radical intermediate plays a crucial role in the feasibility of these reactions. The electron-withdrawing nature of the trifluoroethyl group can influence the reactivity of the aromatic ring and the stability of intermediates formed during decarboxylation.

Transformations of the Secondary Amine Group

The secondary amine in this compound is a nucleophilic center and can participate in a variety of bond-forming reactions.

Acylation: The secondary amine can be readily acylated using acyl chlorides or anhydrides to form N-acyl derivatives. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. Enzymatic acylation has also been reported for similar structures, offering a greener alternative. nih.govresearchgate.net

Alkylation: Alkylation of the secondary amine can be achieved with alkyl halides. The reaction introduces an additional alkyl group on the nitrogen atom, forming a tertiary amine. Palladium-catalyzed ortho-alkylation of benzoic acids has been demonstrated, although this typically involves C-H activation of the aromatic ring. nih.gov

Arylation: The introduction of an aryl group onto the nitrogen atom, or arylation, can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. ibs.re.kr

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acetyl chloride | 3-(N-Acetyl-2,2,2-trifluoroethylamino)benzoic acid |

| Alkylation | Methyl iodide | 3-(N-Methyl-2,2,2-trifluoroethylamino)benzoic acid |

| Arylation | Phenylboronic acid (Buchwald-Hartwig) | 3-(N-Phenyl-2,2,2-trifluoroethylamino)benzoic acid |

The presence of both an amine and a carboxylic acid group on the same molecule opens up the possibility of intramolecular cyclization reactions to form heterocyclic structures. Depending on the reaction conditions and the reagents used, various ring systems can be synthesized. For example, under dehydrating conditions, intramolecular amidation could potentially lead to the formation of a lactam. The specific conditions required for such a cyclization would depend on the relative positions of the functional groups and the flexibility of the molecule. While direct examples for this compound are not prevalent in the searched literature, cyclization reactions of analogous aminobenzoic acids are well-documented and suggest the feasibility of such transformations. mdpi.comresearchgate.net

Reactivity of the Trifluoroethyl Substituent

Influence of Fluorine on Aromatic Ring Reactivity

The three fluorine atoms on the ethyl group are pivotal in defining the chemical behavior of the aromatic ring. The trifluoromethyl (-CF₃) moiety is one of the most potent electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine. nih.gov This strong inductive effect (-I effect) significantly reduces the electron density of the entire 2,2,2-trifluoroethylamino substituent.

This withdrawal of electron density has two major consequences for the aromatic ring:

Acidity of the Carboxylic Group : Electron-withdrawing substituents stabilize the conjugate base (carboxylate anion) formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. libretexts.org The -NHCH₂CF₃ group at the meta position, with its strong inductive electron withdrawal, is expected to increase the acidity of this compound compared to benzoic acid or 3-aminobenzoic acid.

| Compound | pKa Value (approx.) | Effect of Substituent |

| Benzoic Acid | 4.20 | Reference |

| 3-Aminobenzoic Acid | 4.79 | Electron-donating (-NH₂) decreases acidity |

| This compound | < 4.20 (Estimated) | Strong inductive effect of -CF₃ increases acidity |

Stability and Reactivity of the C-F Bonds

The carbon-fluorine (C-F) bond is characterized by its exceptional strength and stability, which stems from a combination of factors including a high bond dissociation energy and significant ionic character. alfa-chemistry.comwikipedia.org Fluorine's high electronegativity creates a highly polarized bond, resulting in a short bond length and one of the strongest single bonds in organic chemistry. alfa-chemistry.comwikipedia.org

This inherent stability means that the C-F bonds in the trifluoroethyl group of this compound are highly resistant to cleavage under typical reaction conditions. They are stable against oxidation, hydrolysis, and attack by most acids and bases. alfa-chemistry.com

Interactive Table: Bond Dissociation Energies (BDE) of Carbon-Halogen Bonds

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-H (in CH₄) | 104.9 |

| C-F (in CH₃F) | 115 |

| C-Cl (in CH₃Cl) | 83.7 |

| C-Br (in CH₃Br) | 72.1 |

| C-I (in CH₃I) | 57.6 |

| Data sourced from multiple chemical literature sources reflecting the relative bond strengths. wikipedia.org |

While exceptionally stable, C-F bond activation is not impossible. It typically requires specialized and often harsh conditions, such as the use of potent reducing agents, photoredox catalysis, or transition metal complexes. baranlab.orgthe-innovation.org For this compound, any transformation involving the cleavage of its C-F bonds would necessitate such targeted synthetic strategies, leaving the C-F bonds intact during most conventional organic reactions.

Advanced Mechanistic Studies of Reaction Pathways

Direct mechanistic studies on this compound are not extensively documented in the literature. However, its reaction pathways can be reliably inferred from well-established mechanisms for substituted benzoic acids and anilines, taking into account the unique electronic influence of the trifluoroethyl group.

Elucidation of Intermediates and Transition States

The transformation of this compound would proceed through various well-characterized intermediates and transition states depending on the reaction type.

Electrophilic Aromatic Substitution : In a reaction such as nitration, the mechanism involves the attack of the aromatic ring on a nitronium ion (NO₂⁺). This proceeds via a high-energy transition state leading to a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is influenced by the substituents. The electron-donating character of the amino group helps stabilize the positive charge, particularly when the attack occurs at the ortho or para positions. The electron-withdrawing nature of the CF₃ and COOH groups would destabilize this intermediate.

Reactions at the Carboxyl Group : Esterification, for example, would follow a nucleophilic acyl substitution mechanism. The reaction, typically catalyzed by acid, begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. The subsequent nucleophilic attack by an alcohol leads to a tetrahedral intermediate. The rate-determining step is often the collapse of this intermediate to form the ester and regenerate the acid catalyst. Mechanistic studies on the trifluoromethylation of benzoic acids have suggested the in-situ formation of a mixed anhydride intermediate prior to nucleophilic attack. organic-chemistry.org

Reactions involving the Amino Group : The nitrogen atom of the amino group can act as a nucleophile. For instance, in an acylation reaction, the nitrogen's lone pair would attack the electrophilic carbonyl carbon of an acyl halide or anhydride, proceeding through a tetrahedral intermediate before eliminating a leaving group to form an amide.

Kinetic and Thermodynamic Analysis of Transformations

A kinetic and thermodynamic analysis predicts how the structure of this compound influences reaction rates and equilibria.

Kinetics : The rate of a reaction is determined by the activation energy (ΔG‡), the energy difference between the reactants and the transition state. For electrophilic aromatic substitution, the deactivating inductive effect of the -NHCH₂CF₃ and -COOH groups increases the activation energy compared to a more electron-rich aromatic system, thus slowing the reaction rate. The rate of reactions at the carboxyl group, such as esterification, may be enhanced by the electron-withdrawing substituent, which increases the electrophilicity of the carbonyl carbon.

Advanced Spectroscopic and Computational Investigations of 3 2,2,2 Trifluoroethylamino Benzoic Acid

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are essential for the detailed characterization of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) offer complementary information to elucidate the atomic arrangement, functional groups, electronic transitions, and molecular mass of 3-(2,2,2-Trifluoroethylamino)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity and chemical environment of each atom in this compound can be established.

¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons, the amine (N-H) proton, the methylene (-CH₂-) protons, and the acidic proton of the carboxyl group (-COOH). The aromatic protons typically appear as multiplets in the downfield region due to the deshielding effect of the benzene (B151609) ring. docbrown.info The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very low field. docbrown.info The methylene protons adjacent to the nitrogen and the trifluoromethyl group would likely appear as a quartet due to coupling with the neighboring fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum reveals the different chemical environments of the carbon atoms. docbrown.info The spectrum for this compound would show distinct peaks for the carboxyl carbon, the aromatic carbons, and the two carbons of the trifluoroethyl group. The carboxyl carbon is typically found at the most downfield position (around 170-173 ppm). fiu.eduresearchgate.net The aromatic carbons would appear in the 110-150 ppm range, with their specific shifts influenced by the positions of the amino and carboxyl substituents. The carbon of the CF₃ group would be split into a quartet by the three fluorine atoms, while the CH₂ carbon would also show coupling to fluorine.

¹⁹F NMR: As an organofluorine compound, ¹⁹F NMR is a crucial technique for characterization. huji.ac.il Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR studies. alfa-chemistry.com The spectrum would be expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. This signal would likely be a triplet due to coupling with the adjacent methylene protons. The chemical shift of the -CF₃ group typically appears in a well-defined region of the ¹⁹F NMR spectrum, often referenced against a standard like CFCl₃. ucsb.educolorado.edu

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~10-13 | Broad Singlet | -COOH |

| ¹H | ~6.8-8.0 | Multiplets | Aromatic C-H |

| ¹H | ~5.0-6.0 | Broad Singlet | N-H |

| ¹H | ~3.8-4.2 | Quartet | -CH₂- |

| ¹³C | ~170-173 | Singlet | -COOH |

| ¹³C | ~110-150 | Multiple Singlets | Aromatic C |

| ¹³C | ~124 (q) | Quartet | -CF₃ |

| ¹³C | ~45 (q) | Quartet | -CH₂- |

| ¹⁹F | ~ -74 to -78 | Triplet | -CF₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a molecular fingerprint based on its functional groups. stmarys-ca.edumdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. docbrown.info A strong, sharp absorption band for the carbonyl (C=O) group stretch is expected around 1700 cm⁻¹. docbrown.info The N-H stretching vibration of the secondary amine should appear as a moderate band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. stmarys-ca.edu The presence of the trifluoromethyl group would give rise to very strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often produce strong signals in the Raman spectrum. The symmetric C=C stretching of the benzene ring is particularly Raman active. While the C=O stretch is also visible, O-H and N-H stretches are generally weak in Raman spectra. This technique can be especially useful for analyzing the skeletal vibrations of the molecule. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

|---|---|---|---|

| O-H Stretch | 2500-3300 (Broad) | Weak | Carboxylic Acid |

| N-H Stretch | 3300-3500 (Moderate) | Weak | Secondary Amine |

| Aromatic C-H Stretch | 3000-3100 (Moderate) | Strong | Aromatic Ring |

| C=O Stretch | 1680-1710 (Strong) | Moderate | Carboxylic Acid |

| Aromatic C=C Stretch | 1400-1600 (Variable) | Strong | Aromatic Ring |

| C-F Stretch | 1100-1300 (Very Strong) | Moderate | Trifluoromethyl Group |

| N-H Bend | 1500-1550 (Moderate) | Weak | Secondary Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light primarily corresponds to π → π* transitions within the benzene ring. Benzoic acid and its derivatives typically exhibit three characteristic absorption bands. researchgate.net These are often referred to as the A, B, and C bands, appearing around 190 nm, 230 nm, and 270-280 nm, respectively. researchgate.netsielc.com The exact positions (λ_max) and intensities of these bands are influenced by the substituents on the aromatic ring and the solvent used. sielc.com The amino group and the trifluoroethyl group would be expected to cause shifts in these absorption maxima compared to unsubstituted benzoic acid.

Table 3: Predicted UV-Vis Absorption Maxima

| Transition Type | Typical Wavelength Range (nm) |

|---|---|

| π → π* (A Band) | ~190-210 |

| π → π* (B Band) | ~225-245 |

| π → π* (C Band) | ~270-290 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (C₉H₈F₃NO₂), the molecular weight is 219.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 219. The fragmentation pattern would likely involve characteristic losses. A prominent peak is often observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, which arises from the loss of the hydroxyl group and subsequent rearrangement. docbrown.info Another key fragment would be the phenyl cation [C₆H₅]⁺ at m/z 77, formed by the loss of the entire carboxyl group. docbrown.info Other fragmentation pathways could involve cleavage of the C-N bond or the C-C bond in the side chain, leading to ions corresponding to the loss of the trifluoroethyl group or parts thereof.

Table 4: Expected Key Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 219 | [C₉H₈F₃NO₂]⁺ | (Molecular Ion) |

| 202 | [M - OH]⁺ | OH |

| 174 | [M - COOH]⁺ | COOH |

| 105 | [C₇H₅O]⁺ | C₂H₃F₃NO |

| 77 | [C₆H₅]⁺ | C₃H₃F₃NO₂ |

Quantum Chemical Calculations and Theoretical Studies

Theoretical studies, particularly those employing quantum chemical calculations, provide deep insights into the molecular properties that complement experimental findings.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For derivatives of benzoic acid, DFT calculations, often using functionals like B3LYP, are employed to predict various properties with high accuracy. academie-sciences.fr

Molecular Geometry: DFT can be used to calculate the optimized, lowest-energy three-dimensional structure of this compound. This provides precise predictions of bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular geometry. mdpi.com

Electronic Structure: DFT is also used to analyze the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and the electronic transitions observed in UV-Vis spectroscopy. mdpi.com Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions of electrophilic and nucleophilic character. Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of complex vibrational modes. researchgate.net

HOMO-LUMO Analysis and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the chemical reactivity and kinetic stability of a molecule. nih.govijsr.net The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. nih.govijsr.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govijsr.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoic acid portion of the molecule, particularly the benzene ring and the nitrogen atom, which have available π-electrons and a lone pair, respectively. Conversely, the LUMO is likely distributed over the carboxylic acid group and the electron-withdrawing trifluoroethyl group. The presence of the highly electronegative fluorine atoms significantly influences the electronic distribution.

Quantum chemical calculations, typically using Density Functional Theory (DFT), can predict the energies of these orbitals. From these energies, several key chemical descriptors can be derived. researchgate.net

| Parameter | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating polarizability. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

This table outlines the key quantum chemical descriptors derived from HOMO and LUMO energies.

Calculations on similar aromatic compounds suggest that the HOMO-LUMO gap for this molecule would be significant, indicating good kinetic stability under normal conditions. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. researchgate.net It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization.

For this compound, several key intramolecular interactions are expected:

π → π* interactions: Delocalization of π-electrons within the benzene ring.

n → π* interactions: Delocalization of the nitrogen lone pair (n) into the antibonding orbitals (π*) of the aromatic ring and the carbonyl group. This interaction is crucial for understanding the electronic communication between the amino group and the rest of the molecule.

σ → σ* and n → σ* interactions: Hyperconjugative effects involving the trifluoroethyl group. The strong electron-withdrawing nature of the CF₃ group will influence adjacent bonds.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) | Interaction Type |

| LP (N) | π* (Carom-Carom) | High | Lone pair delocalization into the aromatic ring. |

| π (Carom-Carom) | π* (C=O) | Moderate | Conjugation between the ring and the carboxylic acid. |

| σ (C-H) | σ* (C-F) | Low | Hyperconjugation influenced by fluorine atoms. |

This table presents hypothetical but representative NBO interactions and their stabilization energies (E(2)) for the target molecule, illustrating the types of charge transfer that define its electronic structure.

Atom-in-Molecule (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.org The theory analyzes critical points in the electron density where the gradient is zero. A bond critical point (BCP) located on the line of maximum electron density between two nuclei, known as the bond path, signifies a chemical bond. uni-rostock.dewiley-vch.de

The properties of the electron density at the BCP, such as its magnitude (ρ(r)bcp) and its Laplacian (∇²ρ(r)bcp), reveal the nature of the bond.

Shared interactions (covalent bonds): Characterized by high ρ(r)bcp and a negative Laplacian (∇²ρ(r)bcp < 0), indicating a concentration of electron density.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals): Characterized by low ρ(r)bcp and a positive Laplacian (∇²ρ(r)bcp > 0), indicating depletion of electron density at the BCP.

| Bond Type | ρ(r)bcp (a.u.) | ∇²ρ(r)bcp (a.u.) | Characterization |

| C-C (aromatic) | ~0.25 - 0.30 | < 0 | Covalent, shared interaction. |

| C-N | ~0.20 - 0.25 | < 0 | Polar covalent. |

| C-F | ~0.15 - 0.20 | > 0 | Highly polar covalent / ionic character. |

| O-H···N (intermolecular) | ~0.01 - 0.04 | > 0 | Hydrogen bond, closed-shell interaction. |

This table provides typical ranges for AIM parameters at bond critical points (BCPs) for different types of chemical bonds relevant to the molecule.

AIM analysis of this compound would allow for a precise characterization of all covalent bonds and potential intramolecular hydrogen bonds, such as between the carboxylic proton and the amine nitrogen or an ortho ring hydrogen.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. etflin.com For this compound, MD simulations, particularly in a solvent like water, can reveal:

Conformational Flexibility: The molecule has several rotatable bonds, including the C-N bond and bonds within the ethylamino side chain. MD simulations explore the accessible conformational space, identifying the most stable and populated conformers.

Solvation Structure: Simulations can detail how solvent molecules (e.g., water) arrange around the solute. This is crucial for understanding solubility and reactivity in solution. Specific hydrogen bonding patterns between the carboxylic acid, the amine group, and water molecules can be quantified.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can predict how they interact with each other, providing insights into aggregation, self-assembly, or crystal packing forces.

Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Radial Distribution Functions (RDFs) to characterize the probability of finding one atom at a certain distance from another, which is excellent for analyzing solvation shells and hydrogen bonds.

Potential Energy Surface Scans for Conformational Isomerism and Reaction Pathways

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more specific geometric coordinates, such as a bond length, bond angle, or dihedral angle. uni-muenchen.de All other geometric parameters are typically optimized at each step. This method is invaluable for:

Identifying Conformational Isomers (Rotamers): By scanning the dihedral angles of the rotatable bonds in this compound (e.g., the Caryl-N bond), one can identify the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states between them. This provides the rotational energy barrier.

Mapping Reaction Pathways: For a chemical reaction, such as proton transfer, a PES scan along the reaction coordinate (e.g., the O-H bond distance in the carboxylic acid) can help locate the transition state structure and determine the activation energy of the process. uni-muenchen.de

A typical PES scan for rotation around the C-N bond would plot the relative energy against the dihedral angle, revealing the most stable orientations of the trifluoroethylamino group relative to the benzoic acid ring.

pKa Prediction and Acidity Constant Calculations

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, there are two key ionizable sites: the carboxylic acid group (acidic) and the amino group (basic).

The carboxylic acid pKa determines the pH at which it deprotonates (-COOH → -COO⁻).

The pKa of the conjugate acid of the amine determines the pH at which the nitrogen is protonated (-NH- → -NH₂⁺-).

Computational methods can predict pKa values with considerable accuracy. nih.govbiorxiv.org The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. This requires high-level quantum chemical calculations (like DFT) combined with a continuum solvation model (like SMD or COSMO) to account for the effect of the solvent. nih.govpeerj.com

The pKa is then calculated relative to a known reference compound or via the direct thermodynamic cycle: pKa = ΔGsolv / (2.303 RT)

The electron-withdrawing trifluoroethyl group attached to the nitrogen is expected to decrease the basicity of the amine (lower its pKa) compared to a non-fluorinated analogue. Similarly, the electronic effect of the 3-(trifluoroethylamino) substituent will influence the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.

Applications of 3 2,2,2 Trifluoroethylamino Benzoic Acid in Organic Synthesis and Advanced Materials

Role as a Chemical Building Block in Complex Molecule Synthesis

The structural features of 3-(2,2,2-trifluoroethylamino)benzoic acid make it a versatile building block in organic chemistry. researchgate.netnih.govnih.gov The carboxylic acid group can undergo a variety of transformations, including esterification, amidation, and reduction, while the secondary amine provides a site for further functionalization. The aromatic ring itself can be subject to electrophilic substitution reactions, allowing for the introduction of additional functionalities.

Precursor for Fluoroalkylated Aromatic Compounds

Fluoroalkylated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluoroalkyl group. beilstein-journals.org this compound serves as a direct precursor to a range of these molecules. The trifluoroethylamino group is a key functional moiety that can be incorporated into larger molecular scaffolds. The synthesis of chiral α-trifluoromethylamines, for instance, has been achieved using 2,2,2-trifluoroethylamine (B1214592) as a foundational building block, highlighting the utility of the trifluoroethylamino motif in constructing stereochemically complex molecules. nih.gov

The general strategies for synthesizing fluoroalkylated arenes often involve the introduction of a trifluoromethyl group onto an aromatic ring. In the case of this compound, the fluoroalkyl group is already present, simplifying synthetic routes to more complex derivatives. The reactivity of the benzoic acid moiety allows for its conversion into other functional groups, which can then be used in cross-coupling reactions or other transformations to build larger aromatic systems.

| Functional Group | Potential Transformation | Application |

|---|---|---|

| Carboxylic Acid | Amide Coupling | Synthesis of pharmaceutical intermediates |

| Carboxylic Acid | Esterification | Creation of functional polymers |

| Aromatic Ring | Electrophilic Substitution | Introduction of further substituents |

| Amino Group | N-Alkylation / N-Arylation | Modification of electronic properties |

Scaffold for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of novel scaffolds is a continuous endeavor. This compound can serve as a scaffold for the synthesis of various nitrogen-containing heterocycles. For instance, related fluorinated benzoic acids, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, have been utilized as building blocks for the solid-phase synthesis of diverse heterocyclic systems, including benzimidazoles, benzotriazoles, and benzodiazepinediones. nih.gov

The synthetic utility of this compound in this context lies in its bifunctional nature. The carboxylic acid and the amino group can participate in intramolecular cyclization reactions or in multicomponent reactions to form fused ring systems. The presence of the trifluoroethyl group on the nitrogen atom can influence the reactivity and the properties of the resulting heterocyclic compounds.

Integration into Polymer and Material Science

The unique properties of this compound also lend themselves to applications in polymer and material science. The incorporation of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity of materials.

Monomer for Polymerization Reactions

Benzoic acid derivatives can be used as monomers in step-growth polymerization to form polyesters and polyamides. The carboxylic acid group of this compound can react with diols or diamines to form polymer chains. The trifluoroethylamino side group would then be incorporated into the polymer backbone, imparting fluorinated characteristics to the final material. While specific polymerization studies with this exact monomer are not widely documented, the principles of polyester (B1180765) and polyamide synthesis are well-established. For example, bifunctional benzoic acid derivatives have been employed in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization to create block copolymers. nih.gov

Functionalization of Surfaces and Nanomaterials

Surface functionalization is a key technique for modifying the properties of materials and nanomaterials to suit specific applications. nih.govmdpi.com Benzoic acid derivatives can be anchored to surfaces through their carboxylic acid group. researchgate.net This allows for the modification of surfaces with the properties of the substituent, in this case, the trifluoroethylamino group. Such functionalization can be used to alter the hydrophobicity, biocompatibility, or binding affinity of a surface. researchgate.netnih.gov

The modification of nanomaterials with functional organic molecules is a strategy to improve their performance in areas like antimicrobial applications and wastewater treatment. nih.govuregina.ca While direct use of this compound for this purpose is not extensively reported, the chemical principles suggest its potential for such applications.

| Material Type | Functionalization Strategy | Potential Application |

|---|---|---|

| Silica Nanoparticles | Covalent attachment via carboxyl group | Drug delivery, biomedical imaging nih.gov |

| Metal Oxide Surfaces | Self-assembled monolayers | Corrosion resistance, altered wettability |

| Polymeric Membranes | Surface grafting | Enhanced filtration, anti-fouling uregina.ca |

Development of Advanced Ligands and Coordination Complexes

The field of coordination chemistry relies on the design of ligands that can form stable and functional complexes with metal ions. nih.gov Benzoic acid and its derivatives are common ligands, coordinating to metal centers through the carboxylate group. This compound can act as a ligand, with the potential for the nitrogen atom of the amino group to also participate in coordination, forming a chelate ring.

The presence of the electron-withdrawing trifluoroethyl group can significantly influence the electronic properties of the ligand and, consequently, the resulting metal complex. mdpi.com This can affect the stability, reactivity, and photophysical properties of the coordination compound. nih.gov The synthesis of mixed-ligand complexes often involves tuning the electronic and steric properties of the ligands to achieve desired outcomes. ekb.egnih.gov The unique electronic signature of the trifluoroethylamino group makes this compound an interesting candidate for the development of new catalysts, sensors, or luminescent materials.

Chelation Properties with Metal Ions

Aminobenzoic acids are a well-established class of ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. nih.govresearchgate.net The this compound molecule possesses two potential coordination sites: the carboxylate group (-COOH) and the secondary amine nitrogen (-NH-).

The primary coordination site is expected to be the carboxylate group, which, upon deprotonation, can bind to metal ions in a monodentate or bidentate fashion. The involvement of the amino group in chelation is also possible, leading to the formation of a stable five-membered ring with the metal center. However, the coordination ability of the nitrogen atom in this compound is likely influenced by two key factors:

Electronic Effects: The presence of the strongly electron-withdrawing trifluoroethyl group (-CH₂CF₃) is expected to decrease the electron density on the nitrogen atom. This inductive effect reduces the basicity and nucleophilicity of the amine, making it a weaker donor and potentially diminishing its ability to coordinate to a metal ion compared to non-fluorinated analogues. nsf.govmdpi.com

Steric Hindrance: The bulky nature of the trifluoroethyl group may sterically hinder the approach of the nitrogen atom to a metal center, further disfavoring its participation in chelation.

To quantify the chelation properties, stability constants (log K) for the formation of metal-ligand complexes would need to be determined experimentally. A hypothetical representation of such data is provided in the table below for illustrative purposes.

| Metal Ion | log K₁ (Illustrative) | Coordination Mode (Postulated) |

|---|---|---|

| Cu(II) | 4.5 | Bidentate (carboxylate and amino) |

| Zn(II) | 3.8 | Bidentate (carboxylate and amino) |

| Ni(II) | 4.1 | Bidentate (carboxylate and amino) |

| Co(II) | 3.5 | Bidentate (carboxylate and amino) |

| Fe(III) | 6.2 | Predominantly carboxylate |

Design of Metal-Organic Frameworks (MOFs) with Fluorinated Linkers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic ligands, often referred to as linkers. wpi.edu Benzoic acid derivatives are frequently employed as linkers in the synthesis of MOFs. brieflands.comacs.org this compound, with its rigid aromatic backbone and coordinating carboxylate group, is a promising candidate for a functionalized organic linker.

The incorporation of fluorine-containing functional groups, such as the trifluoroethylamino group, into the organic linkers of MOFs has been shown to impart unique and desirable properties to the resulting materials. nih.govbohrium.com The use of this compound as a linker could lead to the formation of MOFs with the following characteristics:

Enhanced Hydrophobicity: The trifluoromethyl group is known for its high hydrophobicity. rsc.orgrutgers.edu Its presence on the surface of the pores within a MOF can significantly increase the material's resistance to water, which is a critical factor for applications in humid environments or aqueous media. aip.org This could lead to MOFs with high water contact angles, indicating a superhydrophobic character.

Tunable Pore Environment: The polar C-F bonds of the trifluoroethyl group can modify the electrostatic potential within the MOF's pores. This can influence the framework's affinity for specific guest molecules, such as carbon dioxide or other small gases, potentially enhancing separation and storage capabilities.

Structural Diversity: The size, shape, and functionality of the this compound linker would play a crucial role in determining the topology and dimensionality of the resulting MOF. The secondary amine group could also participate in hydrogen bonding, further influencing the packing and stability of the framework.

The table below illustrates the kind of properties that would be characterized for a hypothetical MOF synthesized using this linker, drawing parallels with known fluorinated MOFs.

| Property | Hypothetical Value | Potential Significance |

|---|---|---|

| BET Surface Area | 800 - 1500 m²/g | High capacity for gas storage |

| Pore Volume | 0.4 - 0.8 cm³/g | Accessibility for guest molecules |

| Water Contact Angle | > 150° | Superhydrophobic and high water stability |

| CO₂ Adsorption Capacity | 2 - 4 mmol/g at 298 K, 1 bar | Potential for carbon capture applications |

Future Research Directions and Emerging Paradigms in Trifluoroethylamino Benzoic Acid Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The efficient and selective synthesis of 3-(2,2,2-Trifluoroethylamino)benzoic acid is paramount for its broader investigation and application. Future research will likely focus on developing more sustainable and atom-economical synthetic routes, moving beyond traditional methods which may involve harsh conditions or stoichiometric reagents.

Transition-Metal Catalysis: Recent advancements in transition-metal catalysis offer promising avenues for the N-trifluoroethylation of anilines and related compounds. rsc.orgresearchgate.net Future efforts could adapt these methods for the synthesis of this compound.

Palladium- and Rhodium-Catalyzed Cross-Coupling Reactions: These have been instrumental in forming C-N bonds. Research into the use of palladium or rhodium catalysts to couple 3-aminobenzoic acid derivatives with a trifluoroethyl source is a logical next step. nih.govnih.govacs.org The development of ligands that can facilitate this transformation with high selectivity and yield will be crucial.

Copper-Catalyzed Trifluoroethylation: Copper catalysis presents a more economical and sustainable alternative to palladium and rhodium. Investigating copper-catalyzed methods for the trifluoroethylation of 3-aminobenzoic acid could provide a cost-effective synthetic route.

Iron-Porphyrin Catalysis: An iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride has been reported, offering a green approach in aqueous media. rsc.orgrsc.org Adapting this system for the specific synthesis of the target molecule could be a significant advancement.

Photoredox and Electrochemical Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F and C-N bonds under mild conditions. mdpi.comacs.orgnih.govresearchgate.net

Future work could explore the use of photocatalysts to generate a trifluoroethyl radical from a suitable precursor, which could then be coupled with a 3-aminobenzoic acid derivative.

Electrochemical methods offer a reagent-free approach to oxidation and reduction, providing a green alternative for fluorination and amination reactions. researchgate.net

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions.

Transaminases and Reductive Aminases: These enzymes have shown potential in the synthesis of chiral fluorinated amines. nih.gov Future research could focus on engineering these enzymes to accept 3-formylbenzoic acid and 2,2,2-trifluoroethylamine as substrates for the biocatalytic synthesis of this compound.

Fluorinase Enzymes: While currently limited in substrate scope, the discovery and engineering of novel fluorinases could one day enable the direct enzymatic fluorination of organic substrates in a highly specific manner. numberanalytics.comacsgcipr.org

| Catalytic System | Potential Advantages |

| Palladium/Rhodium | High efficiency and selectivity |

| Copper | Cost-effective and sustainable |

| Iron-Porphyrin | Green, aqueous conditions |

| Photoredox Catalysis | Mild reaction conditions |

| Biocatalysis | High selectivity, green |

Advanced Understanding of Structure-Reactivity Relationships

A deep understanding of how the interplay between the trifluoroethylamino group and the benzoic acid moiety influences the compound's properties is crucial for designing molecules with tailored functions.

Electronic Effects: The strongly electron-withdrawing nature of the trifluoromethyl group is known to significantly impact the electronic properties of a molecule.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound and its derivatives with their biological activity or physical properties. nih.govresearchgate.netnih.govresearchgate.netdergipark.org.tr These models can help in predicting the activity of new analogues and guiding synthetic efforts.

Hammett Analysis: Experimental determination of the Hammett constant for the 3-(2,2,2-trifluoroethylamino) substituent would provide a quantitative measure of its electron-donating or -withdrawing ability, allowing for better prediction of reactivity in various chemical reactions.

Stereoelectronic Effects: The conformation of the trifluoroethylamino group relative to the aromatic ring can influence molecular recognition and reactivity.

Conformational Analysis: Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to determine the preferred conformations of this compound and to understand the energetic barriers between different rotamers. This information is vital for understanding its interaction with biological targets or its packing in solid-state materials.

Expansion of Applications in Emerging Chemical Technologies

The unique properties of this compound make it a promising candidate for a variety of emerging technologies.

Materials Science: The introduction of fluorinated groups can enhance properties such as thermal stability, chemical resistance, and hydrophobicity.

Fluorinated Polymers: The benzoic acid functionality can be used to incorporate this molecule into polyesters or polyamides. The resulting fluorinated polymers could exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications. numberanalytics.com

Organic Electronics: Fluorinated organic compounds are increasingly used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their influence on electronic properties and molecular packing. rsc.org The electronic nature of this compound could be exploited in the design of new materials for these applications.

Medicinal Chemistry: The trifluoromethyl group is a well-established bioisostere that can improve the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.govresearchgate.netmdpi.com

Scaffold for Drug Discovery: The this compound core could serve as a valuable scaffold for the development of new therapeutic agents. The trifluoroethylamino group can enhance metabolic stability, while the benzoic acid moiety provides a handle for further derivatization to optimize biological activity.

Targeted Drug Delivery: The benzoic acid group can be used to conjugate the molecule to targeting ligands or to improve its solubility and pharmacokinetic profile.

Energy Storage: Organofluorine compounds are being explored for their potential in energy storage applications. numberanalytics.com

Electrolytes for Batteries: Fluorinated compounds can improve the performance and safety of lithium-ion batteries. numberanalytics.com The properties of this compound could be investigated in the context of developing novel electrolytes.

| Technology Area | Potential Application |

| Materials Science | High-performance polymers, Organic electronics |

| Medicinal Chemistry | Drug discovery scaffold, Targeted drug delivery |

| Energy Storage | Battery electrolytes |

Interdisciplinary Research with Computational Chemistry and Engineering

The synergy between experimental chemistry, computational modeling, and chemical engineering will be pivotal in accelerating the development and application of this compound.

Computational Chemistry:

DFT and Ab Initio Calculations: These methods can be used to predict the geometric, electronic, and spectroscopic properties of the molecule, providing insights that can guide experimental work.

Molecular Dynamics Simulations: These simulations can be used to study the behavior of the molecule in different environments, such as in solution or interacting with a biological target, which is crucial for drug design and materials science applications.

Chemical Engineering and Machine Learning:

Process Optimization: Chemical engineering principles can be applied to optimize the synthesis of this compound on a larger scale, ensuring efficiency and safety.

Machine Learning in Reaction Optimization: Machine learning algorithms can be used to rapidly screen reaction conditions and identify optimal parameters for the synthesis, reducing the time and resources required for experimental optimization. rsc.orgchemrxiv.orgacs.orgsemanticscholar.orgrsc.org This approach can accelerate the discovery of novel synthetic pathways and catalytic systems.

Q & A

Q. What are the established synthetic routes for 3-(2,2,2-trifluoroethylamino)benzoic acid, and what key intermediates are involved?

The synthesis typically involves coupling a trifluoroethylamine group to a benzoic acid scaffold. A common approach includes:

- Step 1 : Functionalization of the benzoic acid core with an amino group at the 3-position via nucleophilic substitution or Buchwald-Hartwig amination.

- Step 2 : Reaction of the intermediate with 2,2,2-trifluoroethylamine or its derivatives under controlled pH to avoid side reactions.

- Step 3 : Purification via recrystallization, leveraging differences in solubility (e.g., using ethanol/water mixtures) .

Key intermediates include 3-aminobenzoic acid derivatives and trifluoroethyl sulfonamide precursors, as seen in structurally related compounds .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : , , and NMR confirm structural integrity and fluorine substitution patterns. Trifluoroethyl groups exhibit distinct splitting in spectra .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .

- Melting Point Analysis : Critical for purity assessment; discrepancies >2°C from literature values (e.g., 248°C for related compounds) indicate impurities .

Q. How is the compound’s stability assessed under varying storage conditions?

- Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures.

- Accelerated Stability Studies : Store samples at 25°C, 40°C, and 60°C with 75% relative humidity for 1–3 months. Monitor degradation via HPLC to identify hydrolytic or oxidative pathways .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzyme targets?

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., carbonic anhydrase). The trifluoroethyl group’s electronegativity may enhance binding affinity to hydrophobic pockets .

- QSAR Studies : Correlate substituent effects (e.g., fluorine atoms) with inhibitory activity using datasets from PubChem or ECHA .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Purity Verification : Re-test samples using orthogonal methods (e.g., NMR and LC-MS) to rule out impurities >5% .

- Assay Standardization : Compare IC50 values under uniform conditions (pH, temperature). For example, enzyme inhibition assays at pH 7.4 vs. 6.8 can yield divergent results due to protonation state changes .

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve amine coupling efficiency.

- Catalyst Optimization : Employ palladium catalysts (e.g., Pd(OAc)₂) for C-N bond formation, monitoring reaction progress via TLC .

- Scale-Up Considerations : Address exothermic reactions by gradual reagent addition and temperature control (e.g., 0°C to room temperature) .

Q. What are the challenges in interpreting 19F^{19}F19F NMR spectra for this compound?

Q. How does the compound’s logP value influence its pharmacokinetic properties?

- Determination : Calculate logP via HPLC retention times or software predictions (e.g., ChemAxon). The trifluoroethyl group increases hydrophobicity (logP ≈ 2.5), enhancing membrane permeability but potentially reducing solubility .

- Formulation Adjustments : Use co-solvents (e.g., PEG 400) or salt formation (e.g., sodium salt) to improve aqueous solubility for in vivo studies .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.